molecular formula C17H18N6O3S B2784908 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 585554-86-5

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2784908
CAS RN: 585554-86-5
M. Wt: 386.43
InChI Key: ZSERPJDRIVETGN-UHFFFAOYSA-N
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Description

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H18N6O3S and its molecular weight is 386.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Heterocyclic Compound Synthesis : The synthesis of various heterocyclic compounds, incorporating thiadiazole moieties, demonstrates significant interest due to their potential insecticidal properties against pests like Spodoptera littoralis (Fadda et al., 2017). These compounds, derived through the condensation of chloroacetamides with different reagents, highlight the versatility of acetamide derivatives in synthesizing novel heterocycles with potential biological activities.
  • Antimicrobial and Antifungal Screening : New series of acetamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies involve the structural elucidation of compounds through various spectroscopic techniques and their bioactivity screening against different microbial strains (MahyavanshiJyotindra et al., 2011).
  • Antioxidant and Antitumor Properties : Research into N-substituted-2-amino-1,3,4-thiadiazoles has shown that these compounds possess promising antioxidant and antitumor activities. The synthesis of these derivatives from chloroacetamide precursors and their evaluation against various cancer cell lines underscore their therapeutic potential (Hamama et al., 2013).

Chemical Synthesis and Modification

  • Nucleophilic Aromatic Substitution : Studies on the rearrangement of 4-amino-3-halo-pyridines via nucleophilic aromatic substitution present a method for synthesizing pyridin-4-yl α-substituted acetamide products. This approach provides a strategic pathway for introducing diverse functional groups into the acetamide backbone, broadening the scope of chemical modifications for this class of compounds (Getlik et al., 2013).

properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-25-12-5-6-13(14(8-12)26-2)20-15(24)10-27-17-22-21-16(23(17)18)11-4-3-7-19-9-11/h3-9H,10,18H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSERPJDRIVETGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

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